molecular formula C11H10ClNO2S B8418471 Ethyl 3-methyl-7-chlorothieno[3,2-b)pyridine-6-carboxylate

Ethyl 3-methyl-7-chlorothieno[3,2-b)pyridine-6-carboxylate

Cat. No. B8418471
M. Wt: 255.72 g/mol
InChI Key: XCBNVRMZNMYNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04935431

Procedure details

3-Methyl-6-ethoxycarbonylthieno[3,2-b]pyridin-7(4H)-one (7.0 g, 0.0295 mol) and phosphorus oxychloride (35 ml) were heated under reflux for 2 hours. The excess phosphorus oxychloride was removed by distillation under reduced pressure. The residue was poured onto ice, basified with 2N.NaOH and extracted with chloroform (3×100 ml). The combined chloroform extracts were washed with water, dried and evaporated to dryness to give a buff-coloured solid. This was collected, washed with petroleum ether (b.p. 40°-60°) and dried to give ethyl 3-methyl-7-chlorothieno[3,2-b]pyridine-6-carboxylate, 6.8 g, m.p. 113°-115°.
Name
3-Methyl-6-ethoxycarbonylthieno[3,2-b]pyridin-7(4H)-one
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[NH:7][CH:8]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10](=O)[C:5]=2[S:4][CH:3]=1.P(Cl)(Cl)([Cl:19])=O>>[CH3:1][C:2]1[C:6]2=[N:7][CH:8]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]([Cl:19])=[C:5]2[S:4][CH:3]=1

Inputs

Step One
Name
3-Methyl-6-ethoxycarbonylthieno[3,2-b]pyridin-7(4H)-one
Quantity
7 g
Type
reactant
Smiles
CC1=CSC2=C1NC=C(C2=O)C(=O)OCC
Name
Quantity
35 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess phosphorus oxychloride was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
NaOH and extracted with chloroform (3×100 ml)
WASH
Type
WASH
Details
The combined chloroform extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a buff-coloured solid
CUSTOM
Type
CUSTOM
Details
This was collected
WASH
Type
WASH
Details
washed with petroleum ether (b.p. 40°-60°)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CSC=2C1=NC=C(C2Cl)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.